molecular formula C27H24N2O4 B2917233 11-(4-hydroxy-3-methoxyphenyl)-7-(phenylcarbonyl)-2,3,4,5,10,11-hexahydro-1H-dibenzo[b,e][1,4]diazepin-1-one CAS No. 297160-47-5

11-(4-hydroxy-3-methoxyphenyl)-7-(phenylcarbonyl)-2,3,4,5,10,11-hexahydro-1H-dibenzo[b,e][1,4]diazepin-1-one

Cat. No. B2917233
CAS RN: 297160-47-5
M. Wt: 440.499
InChI Key: SQEHLXZIOVCQDW-UHFFFAOYSA-N
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Description

The compound is a derivative of dibenzo[b,e][1,4]diazepin-1-one, which is a type of benzodiazepine . Benzodiazepines are a class of drugs primarily used for treating anxiety, but they also have other uses. The presence of the 4-hydroxy-3-methoxyphenyl and phenylcarbonyl groups could potentially alter the properties and biological activity of the compound .


Molecular Structure Analysis

The molecular structure of this compound would be characterized by the benzodiazepine core, with the 4-hydroxy-3-methoxyphenyl and phenylcarbonyl groups attached at the 11 and 7 positions, respectively . The presence of these groups could influence the compound’s physical and chemical properties, as well as its biological activity .


Physical And Chemical Properties Analysis

The physical and chemical properties of the compound would be influenced by its molecular structure. The presence of the 4-hydroxy-3-methoxyphenyl and phenylcarbonyl groups could impact properties such as solubility, melting point, and stability .

Scientific Research Applications

Synthesis and Chemical Properties

Synthetic Approaches and Derivatives : The compound 11-(4-hydroxy-3-methoxyphenyl)-7-(phenylcarbonyl)-2,3,4,5,10,11-hexahydro-1H-dibenzo[b,e][1,4]diazepin-1-one is related to a class of chemicals that have been synthesized through various methods. For example, 11-substituted 3,3-dimethyl-2,3,4,5-tetrahydro-1H-dibenzo[b,e][1,4]diazepin-1-ones have been produced by dehydrative cyclization involving polyphosphoric acid, showcasing a method for creating such complex molecules (Matsuo et al., 1985). Furthermore, new derivatives have been synthesized to explore their potential biological and pharmacological activities, such as anticonvulsant properties and possible applications in treating schizophrenia (Cortés et al., 2007).

Corrosion Inhibition : Remarkably, benzodiazepine derivatives like this compound have also shown promise as corrosion inhibitors for metals in acidic media. Such studies indicate the potential for these compounds to be used in industrial applications to protect metals from corrosive environments (Laabaissi et al., 2021).

Mechanism of Action

The mechanism of action would depend on the specific biological target of the compound. Benzodiazepines typically act by enhancing the effect of the neurotransmitter gamma-aminobutyric acid (GABA) at the GABA_A receptor, resulting in sedative, hypnotic (sleep-inducing), anxiolytic (anti-anxiety), anticonvulsant, and muscle relaxant properties .

Safety and Hazards

As with any compound, the safety and hazards would depend on various factors including the specific properties of the compound, the dose, and the route of exposure. It’s important to handle all chemicals with appropriate safety precautions .

Future Directions

Future research could focus on elucidating the specific properties and biological activity of this compound. This could include studies to determine its mechanism of action, potential therapeutic uses, and safety profile .

properties

IUPAC Name

2-benzoyl-6-(4-hydroxy-3-methoxyphenyl)-5,6,8,9,10,11-hexahydrobenzo[b][1,4]benzodiazepin-7-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C27H24N2O4/c1-33-24-15-17(11-13-22(24)30)26-25-20(8-5-9-23(25)31)28-21-14-18(10-12-19(21)29-26)27(32)16-6-3-2-4-7-16/h2-4,6-7,10-15,26,28-30H,5,8-9H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SQEHLXZIOVCQDW-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=C(C=CC(=C1)C2C3=C(CCCC3=O)NC4=C(N2)C=CC(=C4)C(=O)C5=CC=CC=C5)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C27H24N2O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

440.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

11-(4-hydroxy-3-methoxyphenyl)-7-(phenylcarbonyl)-2,3,4,5,10,11-hexahydro-1H-dibenzo[b,e][1,4]diazepin-1-one

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